8-Bromo-1-methyl-1,3,3A,4,5,9B-hexahydro-naphtho[1,2-C]isoxazole-3-carboxylic acid methyl ester
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Overview
Description
8-Bromo-1-methyl-1,3,3A,4,5,9B-hexahydro-naphtho[1,2-C]isoxazole-3-carboxylic acid methyl ester: is a complex organic compound with a molecular formula of C14H16BrNO3 and a molecular weight of 0 . This compound belongs to the class of isoxazoles, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the naphtho[1,2-C]isoxazole core. One common approach is to start with a suitable precursor such as 1,3,3a,4,5,9b-hexahydro-naphtho[1,2-C]isoxazole-3-carboxylic acid , which undergoes bromination and methylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents, temperature, and pressure to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the bromine atom to a more oxidized state.
Reduction: : Reduction of the carbonyl group in the ester to an alcohol.
Substitution: : Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of brominated derivatives.
Reduction: : Formation of corresponding alcohols.
Substitution: : Formation of various substituted naphtho[1,2-C]isoxazoles.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity and potential use in drug discovery.
Medicine: : Investigated for its therapeutic properties and possible use in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context and the specific reactions it undergoes. For example, in medicinal applications, it might interact with enzymes or receptors to produce a therapeutic effect.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the bromine atom and the isoxazole ring. Similar compounds include other brominated naphtho[1,2-C]isoxazoles and related derivatives. These compounds may have similar biological activities but differ in their chemical properties and applications.
List of Similar Compounds
8-Bromo-1-ethyl-1,3,3a,4,5,9b-hexahydro-naphtho[1,2-C]isoxazole-3-carboxylic acid methyl ester
8-Bromo-1-propyl-1,3,3a,4,5,9b-hexahydro-naphtho[1,2-C]isoxazole-3-carboxylic acid methyl ester
8-Bromo-1-butyl-1,3,3a,4,5,9b-hexahydro-naphtho[1,2-C]isoxazole-3-carboxylic acid methyl ester
Properties
Molecular Formula |
C14H16BrNO3 |
---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
methyl 8-bromo-1-methyl-3a,4,5,9b-tetrahydro-3H-benzo[g][2,1]benzoxazole-3-carboxylate |
InChI |
InChI=1S/C14H16BrNO3/c1-16-12-10(13(19-16)14(17)18-2)6-4-8-3-5-9(15)7-11(8)12/h3,5,7,10,12-13H,4,6H2,1-2H3 |
InChI Key |
GHFSSFASUIHPJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(CCC3=C2C=C(C=C3)Br)C(O1)C(=O)OC |
Origin of Product |
United States |
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